Corti-fluoral

Description

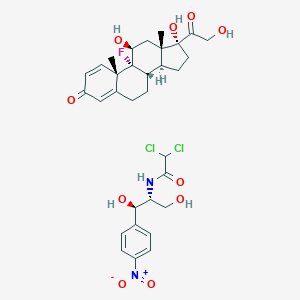

Structure

2D Structure

Properties

CAS No. |

100311-08-8 |

|---|---|

Molecular Formula |

C32H39Cl2FN2O10 |

Molecular Weight |

701.6 g/mol |

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H27FO5.C11H12Cl2N2O5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22;12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3;1-4,8-10,16-17H,5H2,(H,14,18)/t14-,15-,16-,18-,19-,20-,21-;8-,9-/m01/s1 |

InChI Key |

OEFVWGGITJQAEM-CAOSENNISA-N |

SMILES |

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |

Canonical SMILES |

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |

Synonyms |

Corti-fluoral diflucortolone - josamycin drug combination diflucortolone -josamycin |

Origin of Product |

United States |

Chemical Composition and Constituent Identification

Elucidation of Primary Active Pharmaceutical Ingredients (APIs)

Corti-fluoral is a combination medication containing multiple active ingredients. sdrugs.comwefarma.com The primary components identified are Diflucortolone (B194688) Valerate (B167501), Josamycin (B1673084) Propionate (B1217596), and in some formulations, Kanamycin (B1662678) Acid Sulfate (B86663).

Diflucortolone Valerate: Chemical Identity and Structural Class

Diflucortolone valerate is a potent topical corticosteroid. wikipedia.orghres.ca Chemically, it is an ester of diflucortolone and valeric acid. wikipedia.org It belongs to the class of glucocorticoids and is a fluorinated derivative of cortisol. ontosight.ainih.gov Its chemical formula is C27H36F2O5, and it has a molecular weight of 478.6 g/mol . hres.canih.gov Diflucortolone valerate is described as a white to creamy white crystalline powder. wikipedia.orghres.ca It is practically insoluble in water. wikipedia.org

Josamycin Propionate: Chemical Identity and Macrolide Antibiotic Classification

Josamycin propionate is a macrolide antibiotic. sdrugs.commedchemexpress.com It is a semi-synthetic derivative of josamycin, which is produced by the bacterium Streptomyces narbonensis. sdrugs.com This compound is classified as a 16-membered macrolide antibiotic. kegg.jp The chemical formula for josamycin propionate is C45H73NO16, with a molecular weight of 884.06 g/mol . It is characterized by low aqueous solubility.

Kanamycin Acid Sulfate: Chemical Identity and Aminoglycoside Antibiotic Classification

Kanamycin Acid Sulfate is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus. nih.govguidechem.com It is the sulfate salt of kanamycin A, which is the major component of the kanamycin complex. nih.gov Kanamycin belongs to the aminoglycoside class of antibiotics. guidechem.comdrugbank.com The chemical formula for Kanamycin A sulfate is C18H38N4O15S. nih.gov Standard grade Kanamycin is a mixture of Kanamycin A (major component), and minor components Kanamycin B and C. toku-e.com

Investigation of Other Reported or Potential Components (e.g., Chloramphenicol)

While the primary active ingredients in this compound are well-established as a corticosteroid and macrolide antibiotic combination, some sources list a molecular formula of C32H39Cl2FN2O10 and a CAS number of 100311-08-8 for "this compound". nih.govchemsrc.comchemnet.com This suggests the potential inclusion of other components in certain formulations. One of the synonyms provided for this CAS number includes a reference to 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, which is the chemical name for Chloramphenicol (B1208). chemnet.com However, the direct inclusion of Chloramphenicol as a standard component in all this compound formulations is not consistently reported across all available data. One study mentions the simultaneous determination of diflucortolone valerate and chlorquinaldol (B839) in cream formulations, indicating that different combinations may exist. researchgate.net

Stoichiometric Ratios and Homogeneity within this compound Formulations

The precise stoichiometric ratios of the active ingredients in this compound can vary depending on the specific formulation. One commercially available formulation is a solution for oral mucosa containing 1.2 mg/mL of Diflucortolone and 5.34 mg/mL of Josamycin. wefarma.com The homogeneity of these formulations is critical for ensuring consistent therapeutic delivery. Analytical methods such as high-pressure liquid chromatography (HPLC) are employed to determine the quantitative composition of these binary mixtures and ensure the uniformity of the active ingredients within the preparation. researchgate.net

Characterization of Impurities and Degradation Products

The stability of the active pharmaceutical ingredients in this compound is a key factor, as degradation can lead to the formation of impurities.

For Diflucortolone Valerate , forced degradation studies have shown that it can degrade under acidic and basic conditions. bibliotekanauki.pl A primary degradation product is diflucortolone impurity (6α, 9α-difluoro-16α-methyl-1,4-pregnadiene-11β,21-diol-3,20-dione). bibliotekanauki.pl Other unspecified degradation products have also been observed. bibliotekanauki.pl Impurities in diflucortolone valerate can also include related substances and residual solvents from the manufacturing process. clearsynth.com

For Josamycin Propionate , impurities can arise during synthesis and storage. pharmaffiliates.comsynzeal.com Known impurities include josamycin, desmycosin, and over-acylation byproducts like 3,4″-dipropionyl-josamycin. Studies have also identified degradation impurities. For instance, acid degradation can lead to the formation of impurities produced by the loss of a molecule of acetyl mycaminose (B1220238) from josamycin. researchgate.netnih.gov A newly identified component, josamycin A, formed by the oxidation of a hydroxyl group on the macrolide ring, has also been characterized. researchgate.netnih.gov

For Kanamycin Acid Sulfate , commercial preparations are typically a mixture of kanamycin A, B, and C. toku-e.comnih.gov Degradation products such as 2-deoxystreptamine (B1221613) and paromamine (B1213074) can also be present. nih.govproquest.com The presence of these related substances and potential degradation products is monitored to ensure the quality and safety of the final product. google.com

Isotopic Labeling Applications in Component Tracking

Isotopic labeling is a powerful technique used in scientific research to trace the fate of molecules in biological, chemical, and environmental systems. iris-biotech.de This is achieved by replacing one or more atoms of a compound with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). sigmaaldrich.com The labeled compound is chemically identical to its unlabeled counterpart but can be detected and quantified using methods like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com

Given the composite nature of this compound, isotopic labeling offers a precise method to independently track the pharmacokinetic and metabolic pathways of its two constituents.

Tracking the Corticosteroid Component:

The steroid component of this compound belongs to the corticosteroid class. The use of stable isotopically labeled steroids is a well-established methodology in pharmacokinetic studies. nih.gov By synthesizing the fluorinated corticosteroid portion of this compound with ¹³C or ²H labels, researchers can:

Differentiate the administered steroid from endogenous steroids in the body. nih.gov

Accurately quantify its concentration in biological samples like blood, plasma, and tissues over time.

Study its metabolic transformation by identifying and quantifying its metabolites, which will also carry the isotopic label.

Determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). iris-biotech.de

Tracking the Chlorinated Amide Component:

Similarly, the 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide component can be labeled with stable isotopes. For instance, ¹³C could be incorporated into the phenyl ring or the acetamide (B32628) backbone, or ¹⁵N could be used in the nitro group or the amide linkage. Such labeling would enable researchers to:

Monitor its absorption and distribution independently of the steroid component.

Investigate its metabolic fate, including potential de-chlorination or reduction of the nitro group.

Use the labeled compound as an internal standard for highly accurate quantification in complex biological matrices via isotope dilution mass spectrometry. iris-biotech.de

The application of isotopic labeling is crucial for understanding the disposition of a combination product like this compound. It allows for the unambiguous tracking of each active component, providing critical data for research and development. The general techniques for labeling similar compounds, such as macrolide antibiotics and other steroids, are well-documented and involve introducing labeled precursors during chemical synthesis. acs.orgnih.gov

| Labeled Compound | Isotope Used | Potential Application | Analytical Technique |

| Corticosteroid Derivative | ¹³C, ²H | Pharmacokinetic studies, metabolic profiling, distinguishing from endogenous steroids. nih.gov | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Chlorinated Amide Derivative | ¹³C, ¹⁵N, ²H | Bioavailability studies, metabolic pathway analysis, quantitative analysis. iris-biotech.de | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

Synthetic Chemistry and Derivatization Strategies

Chemical Synthesis Pathways for Individual Active Pharmaceutical Ingredients

The synthesis of each component presents unique challenges, ranging from fermentation and semi-synthesis to multi-step total synthesis and chemical modification.

Josamycin (B1673084) is a 16-membered ring macrolide antibiotic naturally produced by fermentation of Streptomyces narbonensis var. josamyceticus medkoo.com. The propionate (B1217596) ester, josamycin propionate, is then created through a semi-synthetic process. This derivatization is primarily to create a tasteless form suitable for oral suspensions, which metabolically transforms back into the active josamycin after administration ncats.io.

The biosynthesis of the josamycin core involves a complex enzymatic assembly line, typical for polyketide natural products. The semi-synthesis to obtain the propionate ester involves the chemical esterification of one of the hydroxyl groups on the josamycin molecule. Specifically, it is the hydroxyl group on the mycaminose (B1220238) sugar moiety that is esterified. This process requires careful control of reaction conditions to ensure selective acylation at the desired position, given the multiple hydroxyl groups present in the josamycin structure. The characterization of josamycin propionate and its impurities is often performed using techniques like liquid chromatography-ion trap mass spectrometry (LC/MS) nih.govresearchgate.net.

Table 1: Key Features of Josamycin Propionate Synthesis

| Feature | Description |

|---|---|

| Core Macrolide | Josamycin |

| Producing Organism | Streptomyces narbonensis var. josamyceticus medkoo.com |

| Synthesis Type | Biosynthesis (Fermentation) followed by Semi-synthesis ncats.io |

| Semi-synthetic Step | Esterification of josamycin to form the propionate ester ncats.io |

| Purpose of Derivatization | Improved palatability for oral formulations ncats.io |

Diflucortolone (B194688) valerate (B167501) is a potent synthetic corticosteroid. Its synthesis is a multi-step chemical process starting from more readily available steroid precursors. A key structural feature of diflucortolone is the absence of a hydroxyl group at the C-17 position, which is present in many other corticosteroids googleapis.com.

One patented synthetic strategy involves the deoxygenation of a 17-hydroxy corticosteroid derivative, such as flumethasone, to produce diflucortolone googleapis.comgoogleapis.com. This process can be achieved in a single step by reacting the 17-hydroxy starting material with an excess of trimethylsilyl (B98337) iodide in an aprotic solvent like acetonitrile (B52724) googleapis.comgoogleapis.com. The reaction is typically performed at low temperatures.

The "valerate" portion is a pentanoate ester at the C-21 position. This esterification is a subsequent step after the core steroid, diflucortolone, has been synthesized. Structural modifications of diflucortolone and related corticosteroids are often aimed at altering their potency, metabolic stability, and receptor affinity. For instance, the synthesis of 6-oxygenated metabolites has been explored to understand the biotransformation of related glucocorticosteroids nih.gov.

Table 2: Example of Diflucortolone Synthesis Step

| Starting Material | Reagent | Product | Solvent | Key Transformation | Reference |

|---|

Kanamycin (B1662678) is an aminoglycoside antibiotic complex produced by the fermentation of Streptomyces kanamyceticus chemicalbook.com. The complex consists of three main components: kanamycin A (the major component), kanamycin B, and kanamycin C. Kanamycin acid sulfate (B86663) is a salt form prepared by treating a solution of kanamycin monosulfate or kanamycin base with sulfuric acid, followed by drying ncats.iogerbu.de. A specific patented process describes the preparation of a crystalline form of kanamycin disulfate tetrahydrate google.com.

The synthesis of novel aminoglycoside analogues is a significant area of research aimed at overcoming bacterial resistance and reducing the inherent toxicity of this class of antibiotics chim.it. Chemical strategies for creating these analogues are complex due to the multiple, similarly reactive amino and hydroxyl groups on the aminoglycoside scaffold nih.gov. These strategies include:

Modification of the core scaffold : Replacing the central 2-deoxystreptamine (B1221613) ring with simplified or heterocyclic motifs chim.itthieme-connect.com.

Regioselective modification : Introducing substituents at specific positions, such as the N-1 or 6'-amino groups, to block enzymatic inactivation by resistant bacteria. This often requires complex protection-deprotection schemes or chemoenzymatic approaches nih.govrsc.org.

Development of conjugates and dimers : Linking aminoglycosides to other molecules or to each other to create novel structures with potentially new mechanisms of action chim.it.

For example, a series of neomycin and paromomycin (B158545) analogues were prepared where a key sugar ring was replaced by a dioxabicyclo[4.4.0]octane system to lock the conformation and study its effect on ribosomal binding and antibacterial activity nih.gov.

Advanced Methodologies for Multicomponent Co-crystallization and Formulation

When combining multiple active pharmaceutical ingredients (APIs) like josamycin propionate, diflucortolone valerate, and kanamycin acid sulfate into a single dosage form, ensuring stability and bioavailability is critical. Pharmaceutical co-crystallization is an advanced technique used to modify the physicochemical properties of APIs without altering their chemical structure nih.gov. Co-crystals are crystalline structures composed of two or more different molecules, typically an API and a coformer, held together by non-covalent interactions like hydrogen bonding oup.com.

Several methods are employed for preparing co-crystals:

Solvent-based methods : These include solvent evaporation, where the API and coformer are dissolved in a common solvent which is then slowly evaporated, and anti-solvent addition, where a second solvent in which the co-crystal is insoluble is added to precipitate it nih.govpharmacyjournal.in. Slurry crystallization is another technique where the components are stirred in a solvent in which they are sparingly soluble pharmacyjournal.in.

Solid-state methods : Grinding techniques, both neat (dry) and liquid-assisted (wet), involve mechanically mixing the API and coformer to induce co-crystal formation. These mechanochemical methods are often considered greener as they reduce or eliminate the need for bulk solvents pharmacyjournal.inacs.org.

Other techniques : Methods like hot-melt extrusion, sonocrystallization, and supercritical fluid processing are also utilized nih.govjaper.in.

The selection of a suitable coformer and crystallization method is crucial and often guided by principles of crystal engineering and screening experiments. For a multicomponent formulation like Corti-fluoral, co-crystallization could potentially be used to create a stable, single crystalline phase containing the different APIs, thereby improving formulation consistency and performance.

Development of Novel Chemical Analogues and Derivatives of this compound Constituents

The development of novel analogues of the constituent compounds is driven by the need to improve efficacy, overcome drug resistance, and reduce side effects.

Josamycin Analogues : Research on macrolide antibiotics focuses on modifying the macrocyclic lactone scaffold to create derivatives with improved properties. A recent breakthrough has introduced new chemical platforms for the synthesis of a wide range of diverse macrolide antibiotics, heralding a "macrolide antibiotic renaissance" nih.gov. These total synthesis approaches allow for modifications at positions that are not accessible through semi-synthesis from the natural product mdpi.com.

Diflucortolone Derivatives : The synthesis of new corticosteroid derivatives often involves introducing different functional groups or altering existing ones to modulate anti-inflammatory activity and pharmacokinetic properties. For example, the synthesis of 6-oxygenated metabolites of related glucocorticosteroids helps in understanding their metabolic pathways and designing more stable compounds nih.gov.

Kanamycin Analogues : The primary driver for developing new aminoglycoside analogues is to combat resistance, which often arises from enzymatic modification of the antibiotic by bacteria. Synthetic efforts focus on creating molecules that are poor substrates for these resistance enzymes. For instance, regioselective modification of the 6'-amino group or the 3"-amino group through enzymatic or chemoenzymatic synthesis has yielded amikacin (B45834) analogs with improved activity against multidrug-resistant bacteria frontiersin.org. Another strategy involves replacing sugar rings with different scaffolds to create mimetics that retain binding affinity to the ribosomal RNA target but are not recognized by resistance enzymes chim.it.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve sustainability nih.gov.

Steroid Synthesis : Traditional steroid syntheses often involve multiple steps and the use of hazardous reagents. Greener approaches include the use of biocatalysis and microbial transformations, which can perform highly specific reactions under mild conditions acs.orgmdpi.com. For example, engineered Mycolicibacterium species are used for the biocatalytic production of steroid intermediates mdpi.com. Other green strategies include using microwave-assisted synthesis to accelerate reactions and reduce solvent use, and employing heterogeneous catalysts that can be easily recovered and reused researchgate.netresearchgate.net. A greener route for the fluorodecarboxylation of steroids, relevant to the synthesis of fluorinated corticosteroids like diflucortolone, has been developed using XeF2 as an alternative to ozone-depleting reagents americanpharmaceuticalreview.com.

Antibiotic Synthesis : For macrolides like josamycin, chemoenzymatic methods are being developed to create fluorinated polyketides, offering a more efficient and greener route to new antibiotics umich.edu. In the realm of aminoglycosides, chemoenzymatic routes are being explored to achieve regioselective modifications, avoiding the extensive use of protecting groups which leads to long, atom-inefficient synthetic pathways rsc.org. The use of enzymes like transaminases allows for selective functionalization under mild conditions, representing a more sustainable synthetic strategy rsc.org. Furthermore, green synthesis methods using plant extracts are being explored for creating nanoparticles used in the detection of aminoglycoside antibiotics rsc.orgresearchgate.net.

Applying these principles to the synthesis of the components of this compound can lead to more efficient, cost-effective, and environmentally benign manufacturing processes.

Mechanistic Pharmacology and Biological Activity Profiling

Detailed Mechanisms of Action of Individual Corti-fluoral Components

Josamycin (B1673084) Propionate (B1217596): Ribosomal Target Engagement and Antimicrobial Spectrum Analysis

Josamycin, a macrolide antibiotic derived from Streptomyces narbonensis, functions by inhibiting bacterial protein synthesis. creative-diagnostics.compatsnap.com Its mechanism of action involves reversibly binding to the 50S subunit of the bacterial ribosome. creative-diagnostics.compatsnap.comnih.gov This binding action obstructs the polypeptide exit tunnel, thereby preventing the elongation of the peptide chain by inhibiting the translocation of peptidyl-tRNA. nih.govkegg.jppsu.edu This process is primarily bacteriostatic, meaning it inhibits bacterial growth, but it can become bactericidal at higher concentrations. psu.edu A key feature of macrolides like josamycin is their tendency to accumulate within leukocytes, which can transport them to the site of infection. psu.edu

The antimicrobial spectrum of josamycin is broad, encompassing a variety of Gram-positive and some Gram-negative bacteria, as well as atypical pathogens. drugbank.com It demonstrates activity against Staphylococcus spp. (including penicillinase-producing strains), Streptococcus spp., Bacillus anthracis, and Corynebacterium diphtheriae. drugbank.com Its spectrum also includes some Gram-negative bacteria such as Neisseria gonorrhoeae, Neisseria meningitidis, Haemophilus influenzae, and Bordetella pertussis. drugbank.com Furthermore, josamycin is effective against intracellular microorganisms like Mycoplasma spp., Chlamydia spp., and Legionella pneumophila. drugbank.com

With regard to anaerobic bacteria, studies have shown that josamycin is effective against Peptococcus and Peptostreptococcus species, as well as Bacteroides fragilis, with most strains inhibited by concentrations of 2 μg/ml or less. psu.edu However, its efficacy against Clostridium and Fusobacterium species can be more variable. psu.edu

Table 1: Antimicrobial Spectrum of Josamycin Propionate

| Bacterial Category | Examples of Susceptible Organisms |

|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes drugbank.com |

| Gram-negative Bacteria | Neisseria gonorrhoeae, Haemophilus influenzae, Bordetella pertussis drugbank.com |

| Anaerobic Bacteria | Peptococcus spp., Peptostreptococcus spp., Bacteroides fragilis psu.edu |

| Atypical Pathogens | Mycoplasma pneumoniae, Chlamydia trachomatis, Legionella pneumophila drugbank.com |

Diflucortolone (B194688) Valerate (B167501): Cellular Receptor Interactions and Downstream Signaling Pathways

Diflucortolone valerate is a potent topical corticosteroid with significant anti-inflammatory and immunosuppressive properties. apollopharmacy.inpatsnap.com Its mechanism of action is initiated by its binding to intracellular glucocorticoid receptors (GRs) located in the cytoplasm of target cells. apollopharmacy.indrugbank.com This binding event triggers the translocation of the newly formed diflucortolone-receptor complex into the cell nucleus. drugbank.com

Once in the nucleus, this complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs). drugbank.com This interaction modulates gene expression through two primary pathways:

Transactivation: The complex upregulates the transcription of anti-inflammatory genes. drugbank.com A key protein produced through this pathway is lipocortin-1 (also known as annexin-1). drugbank.com Lipocortin-1 inhibits the enzyme phospholipase A2, which is a critical enzyme responsible for releasing arachidonic acid from cell membranes. drugbank.comdrugbank.com By inhibiting this step, diflucortolone valerate effectively blocks the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. drugbank.com

Transrepression: The complex suppresses the expression of pro-inflammatory genes. drugbank.com This leads to a decreased production of cytokines, chemokines, adhesion molecules, and other substances that promote inflammation. apollopharmacy.indrugbank.com

The downstream effects of these signaling pathways include the stabilization of cellular and lysosomal membranes, which prevents the release of inflammatory enzymes. drugbank.com It also reduces the migration of inflammatory cells like neutrophils and macrophages to the site of inflammation and decreases vasodilation and capillary permeability, which helps to reduce swelling and redness. drugbank.com

Kanamycin (B1662678) Acid Sulfate (B86663): Ribosomal Binding and Spectrum of Antimicrobial Action

Kanamycin is an aminoglycoside antibiotic that exerts its bactericidal effects by interfering with bacterial protein synthesis. drugs.comdrugs.com It specifically binds to the 30S subunit of the bacterial ribosome. drugs.comgoodrx.com This binding event, which involves interaction with the 16S rRNA and the S12 protein, disrupts the normal ribosomal function in several ways. drugs.com It causes a misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. drugs.comdrugs.com This results in the production of nonfunctional or toxic proteins. drugs.com Furthermore, kanamycin inhibits the translocation of the ribosome along the mRNA, effectively halting protein synthesis. drugs.comnih.gov

Kanamycin has a broad spectrum of activity, primarily against aerobic Gram-negative bacteria. drugs.com It is effective against pathogens such as E. coli, Proteus species, Enterobacter aerogenes, Klebsiella pneumoniae, and Acinetobacter species. drugs.comdrugs.com Kanamycin is also active against some Gram-positive bacteria, notably Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Importantly, its spectrum includes activity against various strains of Mycobacterium tuberculosis, making it a component in the treatment of tuberculosis. nih.govnih.gov

Table 2: Antimicrobial Spectrum of Kanamycin Acid Sulfate

| Bacterial Category | Examples of Susceptible Organisms |

|---|---|

| Gram-negative Bacteria | Escherichia coli, Klebsiella pneumoniae, Proteus spp., Acinetobacter spp. drugs.comdrugs.com |

| Gram-positive Bacteria | Staphylococcus aureus, Staphylococcus epidermidis nih.gov |

| Mycobacteria | Mycobacterium tuberculosis nih.govnih.gov |

Chloramphenicol (B1208) (If Applicable): Molecular Mechanisms of Efficacy

Chloramphenicol is a broad-spectrum bacteriostatic antibiotic that also inhibits bacterial protein synthesis. patsnap.comtexas.gov Its molecular mechanism involves binding to the 50S ribosomal subunit. patsnap.comtexas.gov Specifically, it attaches to the A2451 and A2452 residues of the 23S rRNA, which are part of the peptidyl transferase center of the ribosome. patsnap.com This binding action directly obstructs the peptidyl transferase step, preventing the formation of peptide bonds between amino acids and thereby halting the elongation of the protein chain. patsnap.comtexas.gov This mechanism differs from that of macrolides, which sterically hinder the progression of the growing peptide. patsnap.com

Assessment of Synergistic, Additive, and Antagonistic Interactions among Components

The combination of these four components—Josamycin Propionate, Diflucortolone Valerate, Kanamycin Acid Sulfate, and Chloramphenicol—presents a complex landscape of potential interactions.

Kanamycin and Chloramphenicol: The interaction between kanamycin and chloramphenicol is generally considered antagonistic . creative-diagnostics.com This antagonism arises because chloramphenicol can block the binding of kanamycin to the ribosome, thereby reducing the efficacy of the aminoglycoside. creative-diagnostics.com

Kanamycin and Josamycin: The combination of an aminoglycoside like kanamycin and a macrolide like josamycin may also lead to antagonism . Both classes of antibiotics inhibit protein synthesis, and their concurrent use can diminish the bactericidal activity of kanamycin. creative-diagnostics.com

Diflucortolone Valerate and Kanamycin: Diflucortolone valerate may interact with kanamycin pharmacokinetically. It has been suggested that diflucortolone can decrease the excretion rate of kanamycin, which could potentially lead to higher serum levels of the aminoglycoside and an increased risk of toxicity. drugbank.com

Diflucortolone Valerate and Chloramphenicol: The combination of diflucortolone and chloramphenicol could increase the risk of adverse effects. drugbank.com Chloramphenicol may also increase the blood levels of corticosteroids like cortisone, potentially leading to more pronounced side effects. drugs.com

Josamycin and Other Antibiotics: Josamycin's interaction with other antibiotics can be complex. For instance, concurrent use with lincosamides, another class of protein synthesis inhibitors, can result in antagonistic effects. patsnap.com

Comprehensive Biological Activity Profiling

A comprehensive biological activity profile of a theoretical "this compound" formulation would be a composite of the individual activities of its components, modified by their interactions.

The inclusion of diflucortolone valerate would contribute potent anti-inflammatory and immunosuppressive effects. This would be beneficial in conditions where both bacterial infection and significant inflammation are present. The corticosteroid component would help to reduce symptoms such as swelling, redness, and pain.

However, the immunosuppressive nature of diflucortolone could also be a concern, as it might potentially hinder the body's own ability to fight the infection. The potential for diflucortolone to increase the systemic levels of kanamycin would also need to be considered, as this could heighten the risk of aminoglycoside-related toxicities.

Antimicrobial Efficacy Across Diverse Pathogen Classes

The antimicrobial activity of this compound is attributed to its antibiotic component, identified as Josamycin. Josamycin is a macrolide antibiotic derived from Streptomyces narbonensis. ncats.iofrontiersin.org Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, which impairs the elongation of the peptide chain. ncats.iodrugbank.com This action is primarily bacteriostatic, but can be bactericidal at high concentrations. drugbank.com

Josamycin exhibits a broad spectrum of activity against many pathogens. ncats.io It is particularly effective against various Gram-positive cocci and has demonstrated efficacy against certain Gram-negative bacteria and anaerobic species. nih.govnih.gov The in vitro efficacy of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Research has established the MIC values of Josamycin for a range of clinically relevant bacteria. For instance, its activity against Mycoplasma pneumoniae and Streptococcus pneumoniae is noteworthy, with MIC values ranging from 0.007 to 0.25 µg/mL for both pathogens. ncats.io It is also active against Streptococcus pyogenes (MIC range: 0.06-0.5 µg/mL) and Staphylococcus aureus (MIC range: 0.5-2.0 µg/mL). ncats.io Against certain anaerobic bacteria, such as Bacteroides fragilis, Josamycin has shown inhibitory concentrations from 0.125 to over 8 µg/mL. ncats.io A study comparing Josamycin to other antibiotics found it to be comparable to erythromycin (B1671065) and clindamycin (B1669177) against pneumococci, streptococci, and staphylococci. nih.gov

| Pathogen | MIC Range (µg/mL) | Reference |

|---|---|---|

| Mycoplasma pneumoniae | 0.007 - 0.25 | ncats.io |

| Streptococcus pneumoniae | 0.007 - 0.25 | ncats.io |

| Streptococcus pyogenes | 0.06 - 0.5 | ncats.io |

| Staphylococcus aureus | 0.5 - 2.0 | ncats.io |

| Haemophilus influenzae | 0.5 - 8.0 | ncats.io |

| Bacteroides fragilis | ≤2 - >32 | asm.orgasm.org |

| Peptococcus species | ≤2 | asm.org |

| Peptostreptococcus species | ≤2 | asm.org |

Anti-inflammatory Efficacy in Cellular and Tissue Models

The anti-inflammatory properties of this compound are derived from its corticosteroid component, which may be Fluprednisolone, Diflucortolone, or Flumethasone. These synthetic glucocorticoids exert their effects by modulating the expression of genes involved in the inflammatory response. ontosight.ailoinc.org The primary mechanism involves the binding of the corticosteroid to cytosolic glucocorticoid receptors (GR). ontosight.aimedchemexpress.commedchemexpress.com This complex then translocates to the nucleus, where it upregulates the transcription of anti-inflammatory genes, such as those for annexin (B1180172) A1 (lipocortin-1) and IL-10, and suppresses the expression of pro-inflammatory genes. ncats.ioasm.orgmedchemexpress.com The inhibition of phospholipase A2 by annexin A1 is a key step, as it blocks the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. ncats.ioarvojournals.org

The potency of these corticosteroids can be evaluated in cellular and tissue models by measuring their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-beta (IL-1β). For example, Flumethasone has been shown to inhibit the production of TNF-α and IL-1β mediated by nuclear factor kappa B (NF-κB). nih.gov In vitro models using reconstructed human epidermal tissues can also be used to assess anti-inflammatory efficacy by measuring the reduction in cytokines like IL-1α and IL-8 following a challenge with an inflammatory agent. gpub.org

| Corticosteroid | Model System | Endpoint Measured | Potency (IC50 / Effect) | Reference |

|---|---|---|---|---|

| Dexamethasone | LPS-stimulated human PBMCs | Inhibition of IL-1β synthesis | 38 nM | nih.gov |

| Dexamethasone | LPS-stimulated human PBMCs | Inhibition of TNF-α synthesis | 25 nM | nih.gov |

| Methylprednisolone | Coculture of immune cells and synoviocytes | Inhibition of IL-6 secretion | Significant decrease at ≥0.001 µg/mL | frontiersin.org |

| Methylprednisolone | Coculture of immune cells and synoviocytes | Inhibition of IFN-γ secretion | Significant decrease at ≥0.001 µg/mL | frontiersin.org |

| Flumethasone | CV-1 cells expressing human GR | Glucocorticoid Receptor Agonism | EC50 = 0.26 nM | medchemexpress.com |

| Fluprednisolone | Comparative Anti-inflammatory Effect | Potency vs. Hydrocortisone (B1673445) | ~20x more potent | medchemexpress.commedchemexpress.com |

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of the components of this compound is intrinsically linked to their chemical structures, a concept explored through structure-activity relationship (SAR) studies.

For the corticosteroid component, several structural features are critical for anti-inflammatory activity. The pregnane (B1235032) nucleus with a 3-keto-4-ene scaffold in Ring A is essential for typical adrenocorticosteroid activity. brieflands.comnih.gov Modifications to this basic structure significantly alter potency. For example, the introduction of a double bond between carbons 1 and 2 (as in prednisolone) enhances glucocorticoid activity relative to mineralocorticoid effects. brieflands.com Fluorination, particularly at the 6α and 9α positions, generally enhances all biological activities, including anti-inflammatory potency. brieflands.comnih.govscispace.com This is attributed to the electron-withdrawing effect of the fluorine atom. brieflands.com Substitution at the C-16 position (e.g., with a methyl group) can reduce mineralocorticoid activity, thereby improving the therapeutic index. targetmol.com

For the antimicrobial component, Josamycin, the SAR is related to its 16-membered macrolide ring structure and its conformation, which dictates its binding to the bacterial ribosome. Studies using transferred nuclear Overhauser effect (TRNOE) experiments have shown that Josamycin exists in multiple conformations in solution, but a specific conformation is preferred when it binds to the ribosome. The integrity of the lactone ring and the attached sugar moieties are crucial for its antimicrobial activity. The disaccharide group, in particular, is essential for binding to the 50S ribosomal subunit and inhibiting protein synthesis.

Investigation of Resistance Mechanisms to Individual Antibiotic Components (e.g., Kanamycin resistance, cross-resistance patterns)

Bacterial resistance to antibiotics is a significant clinical challenge. The mechanisms of resistance are specific to the class of antibiotic.

Kanamycin Resistance: Kanamycin, an aminoglycoside antibiotic, acts by binding to the 30S ribosomal subunit and inhibiting protein synthesis. nih.gov Resistance to Kanamycin primarily occurs through three mechanisms:

Enzymatic Modification: This is the most common mechanism. Bacteria acquire genes, often on plasmids or transposons, that encode for aminoglycoside-modifying enzymes. drugbank.comnih.govasm.org These enzymes inactivate the drug by adding chemical groups, such as phosphate (B84403) (phosphotransferases), acetyl (acetyltransferases), or nucleotidyl (nucleotidyltransferases) groups, which prevents Kanamycin from binding to its ribosomal target. nih.gov

Target Site Modification: Mutations in the bacterial 16S rRNA gene (rrs), a component of the 30S ribosomal subunit, can alter the binding site of Kanamycin. nih.govasm.org This reduces the drug's affinity for the ribosome, rendering it ineffective. nih.gov These mutations can also lead to cross-resistance with other aminoglycosides.

Efflux Pumps: Some bacteria possess or acquire efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell. drugbank.comnih.gov This prevents the drug from reaching a high enough intracellular concentration to be effective. nih.gov

Macrolide (Josamycin) Resistance: Resistance to macrolides like Josamycin, which bind to the 50S ribosomal subunit, also occurs via several mechanisms:

Target Site Modification: The most widespread mechanism of macrolide resistance is the methylation of an adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA of the 50S ribosomal subunit. This modification is carried out by enzymes called Erm (erythromycin ribosome methylase) methyltransferases. Methylation of the target site prevents the macrolide from binding effectively. This can confer cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).

Active Efflux: Bacteria can acquire genes (e.g., mef or msr genes) that code for efflux pumps. These pumps actively expel macrolides from the bacterial cell, reducing the intracellular drug concentration below the effective level.

Enzymatic Inactivation: Less commonly, bacteria may produce enzymes, such as esterases or phosphotransferases, that inactivate macrolide antibiotics by hydrolyzing or modifying the lactone ring.

Pharmacokinetics and Biotransformation of Corti Fluoral Constituents

Absorption Kinetics and Bioavailability Studies

The absorption of active compounds following oral administration is a critical determinant of their systemic efficacy. Josamycin (B1673084) propionate (B1217596) and kanamycin (B1662678) acid sulfate (B86663) exhibit markedly different absorption profiles.

Josamycin propionate, a macrolide antibiotic, is generally well-absorbed after oral administration, though its bioavailability can be influenced by several factors, most notably the presence of food. It is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, which is characterized by low aqueous solubility and high membrane permeability.

The effect of food on the absorption of josamycin has yielded some conflicting results in research. Some studies have shown that administering josamycin with food can slow down absorption, increase the time to reach maximum concentration (t-max), and decrease the peak plasma concentration (Cmax) when compared to administration in a fasting state. However, other studies have reported that food delayed rather than hindered absorption, leading to an increase in Cmax and the area under the curve (AUC), which suggests a slight enhancement in bioavailability. Notably, serum concentrations of josamycin propionate have been observed to be three times higher when taken with food compared to a fasting state. This paradoxical effect, also seen with other macrolides, may be related to the drug's formulation and increased solubilization in the presence of bile salts released after a meal.

Kanamycin, an aminoglycoside antibiotic, exhibits very poor absorption from a healthy, intact gastrointestinal (GI) tract, with less than 1% of an oral dose typically being absorbed. This limited absorption confines its utility to local treatment within the GI tract for susceptible enteric bacteria when administered orally.

However, the integrity of the gastrointestinal mucosa is a critical factor that can dramatically alter its absorption kinetics. In conditions where the mucosal barrier is compromised, such as through inflammation or ulceration, the systemic absorption of kanamycin can be significantly increased. This heightened absorption through a denuded or inflamed mucosa raises the potential for systemic exposure and associated toxicities.

Distribution Profiles in Biological Systems

Once absorbed into the systemic circulation, the distribution of a drug to various tissues and organs determines its site of action.

Josamycin demonstrates extensive distribution throughout the body and accumulates in various tissues. Studies in rats using radiolabelled josamycin propionate (JM-P) have shown that oral administration leads to very high concentrations in plasma and tissues, particularly the lung, liver, kidney, and spleen, which were more than double the concentrations achieved with josamycin base. This indicates excellent tissue penetration following oral intake. High concentrations of josamycin are also found in saliva, sweat, and tear fluid. Furthermore, josamycin accumulates within leukocytes, such as polymorphonuclear leukocytes, monocytes, and alveolar macrophages, which can transport the drug to sites of infection.

The ability of a drug to cross physiological barriers like the blood-brain barrier (BBB) and the placenta is a key aspect of its distribution profile. Macrolide antibiotics, as a class, are generally understood to have poor penetration across the blood-brain barrier, which limits their use in treating infections within the central nervous system.

In contrast, Kanamycin has been shown to cross the placental barrier. This transplacental transfer means the drug can enter the fetal circulation and is detectable in cord blood, a factor of consideration in its use during pregnancy. While kanamycin concentrations in cerebrospinal fluid (CSF) are typically low in individuals with non-inflamed meninges (10-20% of serum levels), this can increase up to 50% when the meninges are inflamed.

Metabolic Pathways and Metabolite Characterization

Biotransformation through metabolic processes is a key determinant of a drug's duration of action and elimination from the body.

Josamycin propionate is extensively metabolized in the liver. The primary metabolic pathways identified are hydroxylation and the cleavage of the isovaleryl moiety. This biotransformation results in several metabolites that are less biologically active than the parent compound. Key identified metabolites include:

15-hydroxy-josamycin: Formed through hydroxylation on the lactone ring.

B'-hydroxy josamycin: Resulting from hydroxylation on the isovaleryl group.

Deisovaleryl-josamycin: A major urinary metabolite formed by the cleavage of the isovaleryl moiety.

Other mono-, di-, and tetrahydroxy derivatives have also been identified, indicating that hydroxylation can occur on both the lactone ring and the 4-O-isovalerylmycarose moiety.

Kanamycin, on the other hand, is largely excreted from the body unchanged, primarily through glomerular filtration into the urine. It is not considered to be significantly metabolized in human tissues. However, in the context of bacterial resistance, enzymatic modification of kanamycin is a well-documented form of biotransformation. Bacteria can produce aminoglycoside-modifying enzymes that inactivate the drug through processes such as:

Acetylation: N-acetyltransferases can acetylate kanamycin, converting it into a less active form.

Phosphorylation: Aminoglycoside phosphotransferases can add a phosphate (B84403) group to the drug, which also reduces its antibacterial activity.

These enzymatic modifications, while primarily a mechanism of resistance, represent a form of biotransformation of the kanamycin molecule.

Hepatic Biotransformation of Josamycin Propionate and Active Metabolite Identification

Josamycin, a macrolide antibiotic, undergoes significant biotransformation in the liver to metabolites that are generally less active than the parent compound. google.com The esterified form, josamycin propionate, is designed to improve absorption. Following oral administration, it is well-absorbed and distributes at high concentrations, particularly in the liver, lungs, and kidney. nih.gov

The primary site of metabolism is the liver, where josamycin is acted upon by the cytochrome P450 (CYP450) enzyme system. google.com This process involves several reactions, including oxidation. core.ac.uk One of the identified metabolites is 14-hydroxyjosamycin, which retains some biological activity, although it is generally considered less potent than josamycin itself. The transformation in the liver results in a lower ratio of biological activity to radioactivity when compared to the parent compound, indicating that the metabolites have reduced antibacterial effects. nih.gov Studies in rats have shown that after oral administration of radiolabelled josamycin propionate, high levels of radioactivity are found in the liver, confirming it as a primary site for metabolism. nih.gov

Metabolic Fate of Kanamycin Acid Sulfate

Kanamycin, an aminoglycoside antibiotic, experiences very little, if any, metabolic transformation within the body. who.intwikipedia.org Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which inhibits protein synthesis. scbt.com Due to its high polarity, it is poorly absorbed orally and is typically administered parenterally for systemic infections. Following administration, kanamycin is distributed into various body fluids, including synovial and peritoneal fluids, as well as bile. drugs.com The metabolic fate of kanamycin acid sulfate is characterized by its excretion from the body almost entirely as the unchanged, active drug. who.intwikipedia.org

Elimination Routes and Excretion Kinetics

Biliary and Renal Excretion of Josamycin Propionate

The primary route of excretion for josamycin and its metabolites is through the bile. google.commsdvetmanual.com Studies have demonstrated that after absorption, josamycin is rapidly excreted into the bile at very high concentrations. oup.com In animal models, biliary excretion can be saturated, after which the drug appears in greater amounts in systemic circulation. oup.com

A smaller portion of the drug is eliminated via the kidneys. google.com In a study using radiolabelled josamycin propionate in rats, approximately 21.8% of the administered radioactivity was recovered in the urine over four days, while the recovered antibacterial activity was only 0.65%. nih.gov This discrepancy highlights that josamycin is predominantly excreted in the urine as metabolites with diminished biological activity. nih.gov Fecal excretion also accounts for a significant portion, with about 60.2% of the radioactivity from josamycin propionate being recovered in feces, which includes unabsorbed drug and drug excreted in bile. nih.gov

Renal Clearance and Excreted Forms of Kanamycin Acid Sulfate

Kanamycin is almost exclusively eliminated by the kidneys through glomerular filtration. drugs.com It is not reabsorbed by the renal tubules. drugs.com Consequently, the drug is excreted in the urine almost entirely in its unchanged, microbiologically active form. who.intwikipedia.org Renal excretion is very rapid in individuals with normal kidney function, with about half of a dose being cleared within 4 hours and complete excretion within 24 to 48 hours. drugs.com

The renal clearance of kanamycin is a critical parameter, especially in patients with impaired renal function, as slower excretion can lead to the accumulation of the drug and an increased risk of toxicity. drugs.comgithub.io The elimination half-life is approximately 2.5 hours in patients with normal renal function. who.int Studies in various ruminant species have shown differing renal clearance values, indicating species-specific variations in excretion kinetics. researchgate.net

Table 1: Elimination Kinetics of Josamycin Propionate and Kanamycin Acid Sulfate

| Parameter | Josamycin Propionate | Kanamycin Acid Sulfate |

|---|---|---|

| Primary Excretion Route | Biliary (>60%) msdvetmanual.com | Renal drugs.com |

| Form Excreted in Urine | Mainly as less active metabolites google.comnih.gov | Almost entirely as unchanged drug who.intwikipedia.org |

| Urinary Recovery (as % of dose) | ~21.8% (radioactivity); ~0.65% (bioactivity) nih.gov | Excretion is complete in 24-48 hours drugs.com |

| Fecal / Biliary Recovery (as % of dose) | ~60.2% (fecal radioactivity); ~12.1% (biliary radioactivity) nih.gov | Diffuses into bile drugs.com |

| Elimination Half-life | Variable | ~2.5 hours (normal renal function) who.int |

Inter-component Pharmacokinetic Interactions within the Corti-fluoral Formulation (e.g., Josamycin and hepatic cytochrome P450 isoenzymes)

Josamycin, like some other macrolide antibiotics, can interact with the hepatic cytochrome P450 enzyme system, which is responsible for the metabolism of many drugs. nih.gov Specifically, certain macrolides are known to inhibit CYP3A4, a key isoenzyme in drug metabolism. capes.gov.brdrugbank.com This inhibition can lead to decreased metabolism of other drugs that are substrates for this enzyme, potentially increasing their plasma concentrations and risk of toxicity. drugbank.com

However, the extent of this interaction varies among macrolides. While troleandomycin (B1681591) and erythromycin (B1671065) are potent inhibitors, josamycin is considered to have a negligible effect on cytochrome P450 isoenzymes and is less likely to cause significant drug interactions of this type. nih.gov Studies have shown that macrolides like josamycin and spiramycin (B21755) rarely, if ever, form the inactive complexes with cytochrome P-450 that lead to pronounced metabolic inhibition. nih.gov This suggests a lower potential for josamycin to alter the clearance of other compounds metabolized by CYP3A4. oup.com

Kanamycin is not metabolized by the liver and is excreted unchanged by the kidneys. who.intwikipedia.org Therefore, it is not expected to be involved in pharmacokinetic interactions at the level of hepatic cytochrome P450 enzymes. The primary interaction risk with kanamycin involves concurrent use with other drugs that have nephrotoxic or ototoxic potential, as this can potentiate its toxicity. who.int

Pre Clinical Investigations and in Vitro Efficacy

In Vitro Antimicrobial Susceptibility Testing of Corti-fluoral and its Components

The efficacy of a combination therapy containing an antibiotic is predicated on the antimicrobial agent's ability to inhibit or kill relevant pathogens. The primary antimicrobial component of this compound is Josamycin (B1673084), a macrolide antibiotic that functions by inhibiting bacterial protein synthesis. patsnap.com Its effectiveness is determined through in vitro susceptibility testing, which measures the minimum inhibitory concentration (MIC) required to prevent bacterial growth.

Josamycin demonstrates a broad spectrum of activity, particularly against Gram-positive bacteria and some Gram-negative bacteria. patsnap.com Standardized methods, such as broth microdilution, are employed to determine the MIC values for various bacterial strains. This data is crucial for understanding the antibiotic's potential clinical utility.

Below is a representative data table illustrating the in vitro susceptibility of select pathogens to Josamycin, as would be determined in a laboratory setting.

| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 | 1 |

| Streptococcus pyogenes | Clinical Isolate | 0.125 | 0.25 |

| Moraxella catarrhalis | Clinical Isolate | 0.25 | 0.5 |

| Bacteroides fragilis | ATCC 25285 | 2 | 8 |

| Note: This table is illustrative, based on the known spectrum of Josamycin. Actual values can vary between studies and specific isolates tested. |

Cellular and Tissue Culture Models for Anti-inflammatory Efficacy Evaluation

The anti-inflammatory activity of this compound is derived from its corticosteroid component, Diflucortolone (B194688) valerate (B167501). patsnap.com The potency of this agent is evaluated in preclinical settings using various cellular and tissue culture models that simulate an inflammatory response. These in vitro assays are fundamental for elucidating the mechanisms of action, such as the ability to suppress pro-inflammatory mediators. patsnap.comnih.gov

A standard and widely used model involves macrophage cell lines, such as RAW264.7, which are stimulated with lipopolysaccharide (LPS) to induce a strong inflammatory reaction. mdpi.com Researchers then introduce the test compound (Diflucortolone valerate) and measure its ability to inhibit the production and release of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). mdpi.comd-nb.info Similar models can use other cell types, such as human keratinocytes or co-culture systems that mimic the interaction between different cell layers in tissue. sciopen.commdpi.com

The results from such an experiment would typically be presented as the percentage of inhibition of cytokine production compared to a control group that was stimulated but not treated.

| Compound Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 0.1 nM | 25% | 20% |

| 1 nM | 55% | 48% |

| 10 nM | 85% | 79% |

| 100 nM | 98% | 95% |

| Note: This table represents the expected dose-dependent anti-inflammatory effect of a potent corticosteroid like Diflucortolone valerate in an LPS-stimulated macrophage model. |

Pharmacological Efficacy Assessment in Animal Models of Infection and Inflammation

Following promising in vitro results, the components of this compound are assessed in animal models to confirm their pharmacological efficacy in a complex, living system. These models are designed to simulate human conditions of inflammation and infection.

Anti-inflammatory Efficacy: The anti-inflammatory properties of Diflucortolone valerate have been evaluated using established animal models of inflammation. A common method is the carrageenan-induced paw edema model in rats. nih.gov In this model, inflammation is induced by injecting carrageenan into the rat's paw, causing measurable swelling (edema). nih.gov The test compound is applied topically, and its efficacy is determined by the degree to which it reduces this swelling over time compared to untreated or placebo-treated groups. Studies have shown that nanoparticle gel formulations of Diflucortolone valerate can produce significantly higher edema inhibition compared to conventional creams. nih.gov Another in vivo method is the skin blanching assay, which measures the vasoconstrictive effect of a topical corticosteroid, a key indicator of its potency. nih.gov

Antimicrobial Efficacy: The in vivo efficacy of the antibiotic component, Josamycin, would be tested in animal models of topical infection. Murine models of wound infection are frequently used for this purpose. mdpi.comnih.gov These models typically involve creating a superficial wound on the animal, which is then inoculated with a specific pathogenic bacterium, such as Staphylococcus aureus. nih.govasm.org The topical formulation containing the antibiotic is then applied, and its effectiveness is quantified by measuring the reduction in bacterial load (colony-forming units, or CFU) at the wound site after a set treatment period, compared to a placebo or vehicle control. nih.govresearchgate.net

Methodological Rigor in Pre-clinical Study Design (e.g., double-blind, placebo-controlled experimental models)

For preclinical data to be considered reliable and predictive of clinical success, studies must be designed with significant methodological rigor to minimize bias. aacrjournals.orgnih.gov The "gold standard" for study design, both in preclinical and clinical research, is the randomized, double-blind, placebo-controlled trial. verywellhealth.comnih.govi-base.info

Randomization: Involves randomly assigning animal subjects to different treatment groups (e.g., active drug, placebo, individual components). This helps ensure that any differences observed in the outcomes are due to the treatment itself and not to a coincidental imbalance in the characteristics of the animals in each group. i-base.info

Placebo Control: A placebo is an inactive substance designed to look identical to the active treatment. massgeneral.org Comparing the active drug against a placebo allows researchers to distinguish the true pharmacological effect of the drug from the "placebo effect" or changes due to the natural course of the condition. massgeneral.org

Double-Blinding: In a double-blind study, neither the researchers administering the treatments nor the technicians assessing the outcomes know which group is receiving the active drug and which is receiving the placebo. verywellhealth.comnews-medical.net This prevents conscious or unconscious bias from influencing the results. i-base.infonews-medical.net

For a combination product like this compound, rigorous preclinical study design is particularly critical. It is essential to not only demonstrate the superiority of the combination product over a placebo but also to provide a clear rationale for the combination itself. aacrjournals.orgfriendsofcancerresearch.orgtoxicology.org This often involves study arms that test each component individually to confirm that the combination provides a benefit (either additive or synergistic) beyond what could be achieved with either the corticosteroid or the antibiotic alone.

Analytical Methodologies for Corti Fluoral and Its Components

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount in pharmaceutical analysis for their ability to separate complex mixtures into individual components. For a multi-component drug like "Corti-fluoral," these techniques are essential for the simultaneous determination of its active ingredients.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of both Diflucortolone (B194688) valerate (B167501) and Josamycin (B1673084) propionate (B1217596), owing to its high resolution, sensitivity, and specificity.

For the analysis of Diflucortolone valerate , various HPLC methods have been developed, often in combination with other active ingredients. A common approach involves reversed-phase chromatography. For instance, a stability-indicating HPLC method for the simultaneous determination of Diflucortolone valerate and Isoconazole nitrate (B79036) utilizes an ACE C18 column with an isocratic mobile phase of sodium dihydrogen phosphate (B84403) buffer and methanol (B129727). The detection is typically carried out using a UV detector.

Similarly, HPLC methods have been established for the determination of Josamycin . These methods are crucial for assaying the drug in various formulations and for pharmacokinetic studies. A high-performance liquid chromatographic method was established for the simultaneous determination of josamycin, theophylline, and paracetamol in pharmaceutical wastewater, utilizing a Hypersil ODS column with a gradient elution system and UV detection at 230 nm for josamycin. nih.gov

While methods for the individual components are available, a significant gap exists in the literature regarding a validated HPLC method for the simultaneous determination of Diflucortolone valerate and Josamycin propionate in a single formulation. The development of such a method would be a crucial step for the routine quality control of "this compound." The process would involve optimizing chromatographic conditions such as the stationary phase, mobile phase composition (including pH and organic modifiers), flow rate, and detector wavelength to achieve adequate separation and quantification of both analytes.

Interactive Data Table: Example HPLC Method Parameters for this compound Components

| Parameter | Diflucortolone Valerate Analysis | Josamycin Analysis |

| Column | ACE C18 (150 mm x 4.6 mm, 5 µm) | Hypersil ODS (200 mm x 4.6 mm) |

| Mobile Phase | Sodium dihydrogen phosphate buffer : methanol (27:73, v/v) | Gradient of 0.025 mol/L KH2PO4-H3PO4 (pH 2.75) and methanol |

| Flow Rate | 1.5 mL/min | 1.0 mL/min |

| Detection | UV at 240 nm | UV at 230 nm |

| Retention Time | ~3.6 min | Variable (gradient) |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, for high molecular weight and thermally labile compounds like Diflucortolone valerate and Josamycin propionate, its application is limited. These compounds typically require derivatization to increase their volatility and thermal stability before they can be analyzed by GC-MS. Due to these complexities and the availability of more direct methods like LC-MS, there is a scarcity of published GC-MS applications for the analysis of this compound's components.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for both the quantitative determination and the structural confirmation of pharmaceutical compounds.

Mass Spectrometry (MS) for Component Identification and Metabolite Profiling

Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective technique for the identification and quantification of drug substances and their metabolites.

For Diflucortolone valerate , LC-MS/MS methods have been developed for its detection in various matrices. These methods offer low limits of detection and are suitable for pharmacokinetic and residue analysis.

The application of LC-MS has been extensively used for the characterization of Josamycin and its impurities. researchgate.net An LC-MS/MS method was developed for the analysis of josamycin in animal feed, demonstrating the technique's utility in complex matrices. nih.gov Furthermore, LC-MS is instrumental in metabolite profiling, as demonstrated in studies identifying metabolites of josamycin in wastewater. mdpi.com This is crucial for understanding the biotransformation of the drug in the body and its environmental fate.

Derivative Spectrophotometry for Simultaneous Component Determination

UV-Visible spectrophotometry is a simple and cost-effective analytical technique. However, its application in the analysis of multi-component formulations can be challenging due to spectral overlap. Derivative spectrophotometry, which involves calculating the derivative of the absorption spectrum, can be employed to resolve overlapping spectra and enhance the selectivity of the assay.

Spectrophotometric methods have been developed for the simultaneous determination of Diflucortolone valerate in combination with other drugs. These methods often utilize the first or second derivative of the absorption spectrum to eliminate interference from the co-formulated drug and excipients.

For Josamycin , various spectrophotometric methods have been reported, often based on the formation of colored charge-transfer complexes. researchgate.net For instance, a kinetic spectrophotometric method based on the oxidation of the drug with alkaline potassium permanganate (B83412) has been developed. nih.gov Derivative spectrophotometry could potentially be applied to the simultaneous determination of Diflucortolone valerate and Josamycin propionate, provided there are suitable zero-crossing points in their derivative spectra that allow for the quantification of one component without interference from the other.

Interactive Data Table: Example Spectrophotometric Method Parameters for Josamycin

| Method | Reagent | Wavelength (nm) | Linear Range (µg/mL) |

| Charge-transfer complex | 1,2-naphthoquinone-4-sulphonate | 454 | 1.0–28.8 |

| Charge-transfer complex | Menadione | 458 | 1.0–28.8 |

| Kinetic Spectrophotometry | Alkaline Potassium Permanganate | 611 | 2-10 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous confirmation of its structure.

For both Diflucortolone valerate and Josamycin propionate , NMR spectroscopy is a key technique used during the drug development process to confirm their chemical structures. Complete assignments of the ¹H and ¹³C NMR spectra of josamycin and its derivatives have been reported in the literature, often employing a combination of 1D and 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY. nih.govresearchgate.net These studies are fundamental for understanding the stereochemistry and conformation of the molecule, which are critical for its biological activity. While not a routine quality control technique due to its complexity and lower sensitivity compared to chromatographic methods, NMR plays a vital role in reference standard characterization and in the identification of impurities and degradation products.

Electrophoretic and Capillary Electrophoresis Techniques

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer high separation efficiency and are well-suited for the analysis of complex mixtures of structurally similar compounds, such as those found in pharmaceutical products.

Josamycin Analysis by Capillary Electrophoresis:

Capillary electrophoresis has been successfully developed for the separation and determination of Josamycin. A notable method involves the use of a fused-silica uncoated capillary with a Z-shaped flow cell. The separation of Josamycin from other macrolide antibiotics like erythromycin (B1671065) and oleandomycin (B1677203) has been achieved in under 30 minutes. nih.gov Optimal separation conditions were established through a systematic approach that involved manipulating the electrolyte's pH, molarity, and composition, as well as instrumental parameters like capillary length and applied voltage. nih.gov

For the determination of Josamycin in biological matrices such as rat plasma, a sensitive method utilizing capillary electrophoresis coupled with post-column electrochemiluminescence detection has been described. nih.gov This technique demonstrates good linearity over a concentration range of 10 ng/mL to 5.0 µg/mL, with a detection limit of 3.1 ng/mL. nih.gov The successful application of this method for plasma samples, with extraction recoveries exceeding 92%, highlights its potential for pharmacokinetic studies. nih.gov

Interactive Data Table: Capillary Electrophoresis Conditions for Josamycin

| Parameter | Condition for Separation of Macrolides nih.gov | Condition for Determination in Plasma nih.gov |

| Capillary | 100 cm x 75 µm I.D. fused-silica uncoated | 40 cm x 75 µm I.D. |

| Buffer/Electrolyte | 75 mM phosphate buffer (pH 7.5) with 50% (v/v) methanol | 15 mM running buffer (pH 7.5) |

| Applied Voltage | 25 kV | 12 kV |

| Detection | UV (not specified) | Electrochemiluminescence (1.25 V applied potential) |

| Injection | Field amplified sample injection | 8s injection time at 10 kV |

Corticosteroid Analysis by Capillary Electrophoresis:

The analysis of corticosteroids, including Fluprednisolone, by capillary electrophoresis has also been explored. One approach demonstrates the separation of endogenous corticosteroids as charged chelates with borate (B1201080) as a ligand. nih.gov This method, termed charged chelate - capillary electrophoresis (CC-CE), effectively separates corticosteroids with proximal hydroxyl groups, such as the 17- and 21-hydroxyl groups present in Fluprednisolone. nih.gov The separation is achieved using a borate buffer, with the strength of the corticosteroid-borate chelate being the primary factor determining the analyte's mobility. nih.gov

Micellar electrokinetic chromatography (MECC), a mode of CE, has also been applied to the separation of corticosteroids. By using a surfactant like sodium cholate, which forms micelles, neutral steroid molecules can be separated based on their hydrophobicity. sciex.com This technique is particularly useful for separating structurally similar corticosteroids. sciex.com

Development and Validation of Robust Quantitative Analytical Methods

The development and validation of quantitative analytical methods are crucial for ensuring the accuracy and reliability of measurements for the active components of this compound.

Quantitative Analysis of Josamycin:

A validated microbiological assay using an agar (B569324) diffusion method has been established for the quantitative determination of Josamycin in pharmaceutical dosage forms. tandfonline.comhelsinki.fioup.com This method demonstrated linearity in the concentration range of 0.1 to 0.5 µg/mL with a good correlation coefficient (r = 0.999). tandfonline.comhelsinki.fioup.com The validation of this bioassay confirmed its specificity, precision, and accuracy. tandfonline.comhelsinki.fi

Interactive Data Table: Validation Parameters for Josamycin Microbiological Assay tandfonline.comhelsinki.fioup.com

| Validation Parameter | Result |

| Linearity Range | 0.1 - 0.5 µg/mL |

| Correlation Coefficient (r) | 0.999 |

| Intra-day Precision (%RSD) | 0.58 - 0.87% |

| Inter-day Precision (%RSD) | 1.02 - 1.25% |

| Accuracy (% Recovery) | 97.74 - 101.13% |

While microbiological assays provide information on biological activity, physicochemical methods like High-Performance Liquid Chromatography (HPLC) are often preferred for their higher precision and specificity in quality control. The results from the validated microbiological assay for Josamycin have shown a good correlation with those obtained by HPLC, indicating the reliability of both methods for quantification. tandfonline.comhelsinki.fi

Quantitative Analysis of Fluprednisolone and Related Corticosteroids:

For corticosteroids like Fluprednisolone, RP-HPLC methods are commonly developed and validated for quantification in pharmaceutical dosage forms. While specific validation data for Fluprednisolone is not detailed in the provided search results, methods for the closely related compound Prednisolone (B192156) offer a relevant framework. A validated RP-HPLC method for Prednisolone in a solid dosage form demonstrated linearity in the range of 10 ppm to 150 ppm, with recovery rates between 99.69% and 101.23%. rjwave.org The relative standard deviation (RSD) was found to be less than 2%, indicating good precision. rjwave.org Another study on the simultaneous determination of three other corticosteroids in a cream formulation also showed excellent validation results, with linearity (r ≥ 0.999) in the range of 2.5–50 μg/mL and recovery between 98.72% and 105.41%. tci-thaijo.org These examples highlight the typical performance characteristics of validated HPLC methods for corticosteroids.

Quality Control and Impurity Profiling Methodologies

Impurity profiling is a critical aspect of quality control, as it involves the identification and quantification of any unwanted substances in the drug product.

Impurity Profiling of Josamycin:

Josamycin is produced by fermentation, which can lead to the presence of several closely related substances. core.ac.uk The European Pharmacopoeia prescribes an LC-UV method for the separation of Josamycin and its related compounds. core.ac.uk For the characterization of unknown impurities, the hyphenation of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool. core.ac.uk

Studies using dual liquid chromatography combined with mass spectrometry have been successful in the impurity profiling of Josamycin bulk samples. core.ac.ukoup.com This approach has allowed for the characterization of numerous novel related substances in addition to those already reported in the literature and pharmacopoeias. core.ac.ukoup.com Trap-free two-dimensional liquid chromatography coupled to high-resolution ion trap time-of-flight mass spectrometry (2D LC/IT-TOF MS) has been used to separate and characterize component and acid degradation impurities in Josamycin. nih.gov This technique led to the discovery of a new component, Josamycin A, and two acid degradation impurities. nih.gov Understanding the structure and potential toxicity of these impurities is essential for ensuring the safety and efficacy of the drug. nih.gov

Impurity Profiling of Fluprednisolone and Related Corticosteroids:

The impurity profiling of corticosteroids is also of immense importance in synthetic drug production. nih.gov For Prednisolone, an improved RP-HPLC method has been developed for the analysis of its related substances in the active ingredient. nih.govacs.org This method is capable of separating Prednisolone from its known impurities, with specific system suitability criteria to ensure adequate resolution between closely eluting peaks. nih.govacs.org The challenges in separating structurally similar molecules, such as Prednisolone and its impurity hydrocortisone (B1673445), highlight the need for highly optimized and robust analytical methods. nih.gov Forced degradation studies are also a key component of impurity profiling, helping to identify potential degradation products that may form under various stress conditions and thus ensuring the stability-indicating nature of the analytical method. researchgate.net

Structure Activity Relationship Sar and Structural Biology of Components

SAR of Josamycin (B1673084) Propionate (B1217596) and Related Macrolide Antibiotics

Josamycin propionate is a prodrug of josamycin, a 16-membered macrolide antibiotic. chemblink.com The propionate ester form is designed to improve pharmacokinetic properties such as stability and bioavailability, without altering the core mechanism of action. chemblink.com Upon administration, the propionate group is hydrolyzed by esterases in the body to release the active josamycin. chemblink.com

The antibacterial activity of macrolides like josamycin stems from their ability to bind to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. chemblink.com Key structural features of josamycin essential for its activity include the 16-membered lactone ring and its attached deoxy sugars. chemblink.compsu.edu Modifications to these structures can significantly impact antibacterial potency.

Key SAR findings for Josamycin and related macrolides include:

Lactone Ring: The 16-membered ring is a crucial scaffold. Its conformation is vital for fitting into the ribosomal binding pocket.

Sugars: Both sugars attached to the lactone ring are required for maximum activity; neither the free sugars nor the aglycone (the lactone ring alone) are active. psu.edu

Substituents: The presence and nature of various functional groups on the lactone ring and sugars influence the antibiotic's spectrum of activity and resistance profile. For instance, structural modifications have been explored to overcome resistance mechanisms like methylation of the 23S rRNA. chemblink.com

| Feature | Importance in Josamycin Activity |

| 16-Membered Lactone Ring | Essential scaffold for ribosomal binding. |

| Propionate Ester | Enhances pharmacokinetic properties (prodrug). chemblink.com |

| Deoxy Sugars | Both are necessary for maximum antibacterial effect. psu.edu |

| Functional Groups | Modifications can alter activity and overcome resistance. chemblink.com |

SAR of Diflucortolone (B194688) Valerate (B167501) and Other Corticosteroids